molecular formula C17H19FN6 B4503936 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4503936
M. Wt: 326.4 g/mol
InChI Key: POBUFGZBNDYTEW-UHFFFAOYSA-N
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Description

3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a triazolopyridazine core, which is known for its diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with 4-(4-fluorophenyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the biological context, but common targets include G-protein coupled receptors and ion channels .

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.

    Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.

Uniqueness

What sets 3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine apart is its unique combination of the triazolopyridazine core with the 4-(4-fluorophenyl)piperazine moiety. This structural arrangement imparts distinct pharmacological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN6/c1-2-15-19-20-16-7-8-17(21-24(15)16)23-11-9-22(10-12-23)14-5-3-13(18)4-6-14/h3-8H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBUFGZBNDYTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
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3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
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3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
3-Ethyl-6-[4-(4-fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

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